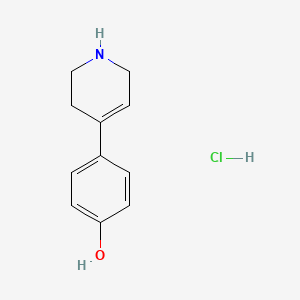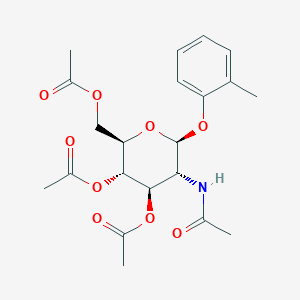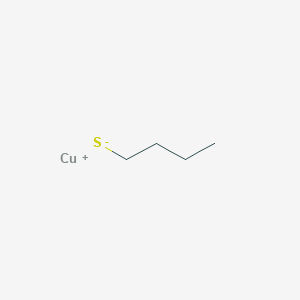
1-BUTANETHIOL, COPPER(I) SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTANETHIOL, COPPER(I) SALT is a chemical compound consisting of a butane-1-thiolate anion and a copper(1+) cation. This compound is part of the broader class of metal thiolates, which are known for their unique properties and applications in various fields, including catalysis, materials science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-BUTANETHIOL, COPPER(I) SALT can be synthesized through the reaction of butane-1-thiol with a copper(1+) salt, such as copper(I) chloride. The reaction typically occurs in a nonpolar solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C4H9SH+CuCl→C4H9SCu+HCl
Industrial Production Methods
Industrial production of butane-1-thiolate;copper(1+) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to optimize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-BUTANETHIOL, COPPER(I) SALT undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The copper(1+) ion can be reduced to copper(0) under certain conditions.
Substitution: The thiolate group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or other thiolates can be used in substitution reactions.
Major Products
Oxidation: Disulfides (e.g., butane-1-disulfide).
Reduction: Metallic copper.
Substitution: Various substituted thiolates depending on the nucleophile used.
Scientific Research Applications
1-BUTANETHIOL, COPPER(I) SALT has several scientific research applications:
Mechanism of Action
The mechanism of action of butane-1-thiolate;copper(1+) involves the coordination of the thiolate ligand to the copper(1+) ion. This coordination can influence the reactivity of the copper center, making it more susceptible to redox reactions and nucleophilic attacks. The thiolate ligand can also stabilize the copper ion in various oxidation states, facilitating its role in catalytic and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methane-1-thiolate;copper(1+)
- Ethane-1-thiolate;copper(1+)
- Propane-1-thiolate;copper(1+)
Uniqueness
1-BUTANETHIOL, COPPER(I) SALT is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain thiolates. This can make it more suitable for certain applications, such as in the formation of more stable metal-organic frameworks and in specific catalytic processes .
Properties
CAS No. |
4860-18-8 |
|---|---|
Molecular Formula |
C4H9CuS |
Molecular Weight |
152.73 g/mol |
IUPAC Name |
butane-1-thiolate;copper(1+) |
InChI |
InChI=1S/C4H10S.Cu/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 |
InChI Key |
WJXDCSSGTLPZDK-UHFFFAOYSA-M |
SMILES |
CCCC[S-].[Cu+] |
Canonical SMILES |
CCCC[S-].[Cu+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


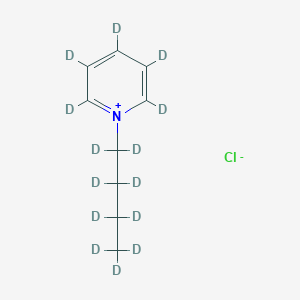
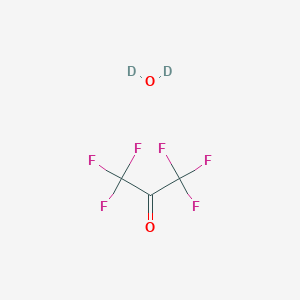
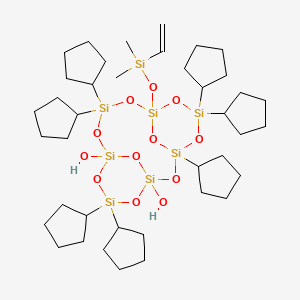

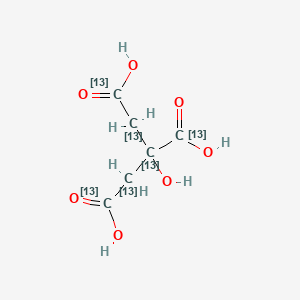
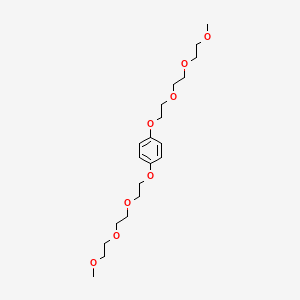

![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)

![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)
![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)

